Sch 24937

描述

属性

IUPAC Name |

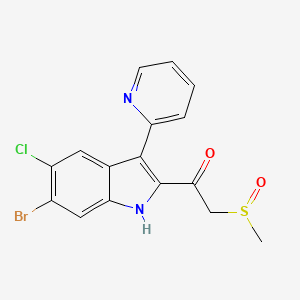

1-(6-bromo-5-chloro-3-pyridin-2-yl-1H-indol-2-yl)-2-methylsulfinylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrClN2O2S/c1-23(22)8-14(21)16-15(12-4-2-3-5-19-12)9-6-11(18)10(17)7-13(9)20-16/h2-7,20H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUSHOZBKOBMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC(=O)C1=C(C2=CC(=C(C=C2N1)Br)Cl)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40920753 | |

| Record name | 1-[6-Bromo-5-chloro-3-(pyridin-2-yl)-1H-indol-2-yl]-2-(methanesulfinyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75696-17-2, 112405-57-9 | |

| Record name | Sch 24937 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075696172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[6-Bromo-5-chloro-3-(pyridin-2-yl)-1H-indol-2-yl]-2-(methanesulfinyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on WIN 58161: A Quinolone-Based Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WIN 58161, chemically identified as (S)-10-(2,6-Dimethyl-4-pyridinyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-[1][2]benzothiazine-6-carboxylic acid, is a potent, enantiomerically pure quinolone derivative that demonstrates significant inhibitory activity against both bacterial and mammalian topoisomerase II.[1] Unlike many antibacterial quinolones, WIN 58161 exhibits notable cytotoxicity against various cancer cell lines and displays in vivo antitumor activity, positioning it as a compound of interest for oncology research and drug development.[1][3] This technical guide provides a comprehensive overview of the core aspects of WIN 58161, including its mechanism of action, available quantitative data, detailed experimental protocols, and the cellular signaling pathways it perturbs.

Core Concepts: Mechanism of Topoisomerase II Inhibition

WIN 58161 functions as a topoisomerase II poison. Its mechanism of action is centered on the stabilization of the covalent complex formed between topoisomerase II and DNA. This action is characteristic of quinolone-based anticancer agents. The catalytic cycle of topoisomerase II involves the creation of a transient double-strand break in the DNA, allowing another DNA segment to pass through, thereby resolving DNA tangles and supercoils. WIN 58161 intervenes in this process by preventing the re-ligation of the cleaved DNA strands. This leads to an accumulation of DNA double-strand breaks, which are highly cytotoxic lesions that can trigger cell cycle arrest and apoptosis.

A key feature of WIN 58161 is its enantioselective activity. The (S)-enantiomer (WIN 58161) is responsible for the potent topoisomerase II inhibition and cytotoxicity, while its (R)-enantiomer is significantly less active. This stereospecificity highlights the precise interaction between the compound and the topoisomerase II-DNA complex.

Quantitative Data

The following tables summarize the available quantitative data on the in vivo antitumor activity of WIN 58161.

Table 1: In Vivo Antitumor Activity of WIN 58161

| Tumor Model | Drug Administration Route/Schedule | Maximum Tolerated Total Dose (mg/kg) | %T/C (Tumor Growth Inhibition) | %ILS (Increase in Lifespan) |

| Panc03 (Pancreatic) | s.c., qd 3-9 | 781 | 17 | - |

| Colo38 (Colon) | s.c., qd 3-9 | 504 | 0 | - |

| Mam16C (Mammary) | s.c., qd 1-4 | 263 | 15 | - |

-

%T/C: A measure of tumor growth inhibition, calculated as the percentage of the median tumor weight of the treated group relative to the median tumor weight of the control group. A lower %T/C indicates greater inhibition.

-

%ILS: Increase in lifespan, a measure of the therapeutic efficacy of a compound in survival studies.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of WIN 58161's topoisomerase II inhibitory activity.

Topoisomerase II DNA Decatenation Assay

This in vitro assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT, 5 mM ATP)

-

WIN 58161 stock solution (dissolved in DMSO)

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose gel in TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and power supply

-

UV transilluminator and gel documentation system

Protocol:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:

-

2 µL of 10x Topoisomerase II Reaction Buffer

-

1 µL of kDNA (e.g., 200 ng)

-

Varying concentrations of WIN 58161 or DMSO (vehicle control)

-

Nuclease-free water to a final volume of 19 µL.

-

-

Initiate the reaction by adding 1 µL of human Topoisomerase II enzyme (e.g., 1-2 units).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.

-

Load the entire reaction mixture onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. Inhibition of topoisomerase II activity will result in a decrease in the amount of decatenated DNA.

Topoisomerase II-mediated DNA Cleavage Assay

This assay determines if a compound stabilizes the covalent topoisomerase II-DNA complex, leading to an increase in linear DNA from a supercoiled plasmid substrate.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II Reaction Buffer

-

WIN 58161 stock solution (dissolved in DMSO)

-

10% Sodium Dodecyl Sulfate (SDS)

-

Proteinase K (20 mg/mL)

-

Loading Dye

-

1% Agarose gel with ethidium bromide

-

Gel electrophoresis system and power supply

-

UV transilluminator and gel documentation system

Protocol:

-

Set up reaction mixtures as described in the decatenation assay, using supercoiled plasmid DNA as the substrate.

-

Incubate at 37°C for 30 minutes.

-

Add 2 µL of 10% SDS to stop the reaction and trap the covalent complexes.

-

Add 1 µL of Proteinase K and incubate at 50°C for 30 minutes to digest the protein.

-

Add loading dye and load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis. The presence of a linear DNA band indicates the stabilization of the cleavage complex by the test compound.

Signaling Pathways and Cellular Effects

The stabilization of topoisomerase II-DNA covalent complexes by WIN 58161 constitutes a form of DNA damage, which in turn activates the DNA Damage Response (DDR) pathway.

As depicted in the diagram, the DNA double-strand breaks induced by WIN 58161 are recognized by sensor proteins, leading to the activation of ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53. This signaling cascade culminates in the activation of cell cycle checkpoints, typically at the G2/M phase, to halt cell division and allow for DNA repair. If the damage is too extensive to be repaired, the apoptotic machinery is activated, leading to programmed cell death.

Conclusion

WIN 58161 is a promising quinolone-based topoisomerase II inhibitor with demonstrated in vivo antitumor activity. Its mechanism of action, involving the stabilization of the topoisomerase II-DNA cleavage complex, makes it a valuable tool for studying DNA replication and repair, and a potential lead compound for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate its efficacy across a broader range of cancer types, to determine its detailed pharmacokinetic and pharmacodynamic profiles, and to explore potential combination therapies to enhance its therapeutic index.

References

- 1. Mechanism of action and antitumor activity of (S)-10-(2,6-dimethyl-4-pyridinyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7 H- pyridol[1,2,3-de]-[1,4]benzothiazine-6-carboxylic acid (WIN 58161) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of human topoisomerase IIalpha by fluoroquinolones and ultraviolet A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A “Double-Edged” Scaffold: Antitumor Power within the Antibacterial Quinolone - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of Sch 24937: A Search for a Lost Chemical Identity

A comprehensive investigation into the chemical compound designated as Sch 24937 has revealed a significant challenge in modern chemical and pharmaceutical databases: the apparent absence of any publicly available information regarding its structure, properties, or biological activity. Despite extensive searches across multiple platforms and inquiries into historical company data, "this compound" does not correspond to any known chemical entity in the public domain.

This lack of information suggests several possibilities. "this compound" may represent an internal compound code used by the former pharmaceutical company Schering-Plough that was never disclosed publicly. Pharmaceutical companies often generate vast libraries of compounds for research and development, with only a small fraction ever reaching a stage of public documentation or patent filing. It is plausible that this compound was a candidate compound that did not advance through the development pipeline.

Another possibility is that the identifier is a typographical error or a misinterpretation of a different compound's name. In the initial phases of research, a similar-sounding compound, Sch-79797, was identified. Sch-79797 is a known PAR1 antagonist with a defined chemical structure and documented biological effects. However, there is no evidence to definitively link this compound to Sch-79797 or any other known Schering-Plough compound.

The quest to create a technical guide on this compound is therefore stymied by the fundamental absence of its core subject. Without a confirmed chemical structure, any discussion of its properties, synthesis, or biological pathways would be purely speculative and without a scientific basis.

For researchers, scientists, and drug development professionals interested in the legacy compounds of Schering-Plough, the path forward would likely involve direct inquiries with Merck & Co., which acquired Schering-Plough in 2009. Access to internal, archived databases would be necessary to ascertain if "this compound" corresponds to a specific molecule and to retrieve any associated data.

Until such information becomes publicly available, a detailed technical guide on this compound remains an impossibility. The story of this compound serves as a pertinent reminder of the vast, often unseen, landscape of pharmaceutical research, where many potential discoveries remain outside the public view.

Unraveling the Enigma of Sch 24937: A Search for a Lost Identity

Despite a comprehensive search of scientific databases and public records, the compound designated as Sch 24937 remains an enigma. No substantive data regarding its discovery, synthesis, or biological activity is publicly available, precluding the creation of an in-depth technical guide as requested.

Initial and subsequent refined searches for "this compound," including variations such as "Sch-24937" and "Schering 24937," failed to yield any specific scientific literature, patents, or clinical trial information. The search results were populated with unrelated references containing the numerical string "24937" in different contexts, such as document identifiers or financial figures, as well as general articles on the synthesis and activity of dopamine receptor antagonists.

This lack of information suggests several possibilities:

-

A Misidentified Compound: "this compound" may be an incorrect designation, a typographical error, or an internal, non-public archival code used by Schering-Plough (now Merck & Co.) that was never disclosed in public-facing scientific literature.

-

An Obscure or Abandoned Project: The compound may have been part of an early-stage discovery program that was terminated before any significant findings were published. In the highly competitive pharmaceutical industry, many compounds are synthesized and tested without ever reaching the public domain.

-

Limited Public Indexing: It is conceivable, though less likely, that information exists in older, non-digitized records that are not indexed by modern search engines.

During the investigation, a different Schering compound, SCH 34826 , was identified. This compound is an orally active enkephalinase inhibitor with analgesic properties. However, it is chemically and pharmacologically distinct from the presumed profile of a dopamine antagonist, which was a focus of the broader search terms.

Given the complete absence of verifiable data for this compound, it is not possible to construct the requested technical guide, including tables of quantitative data, experimental protocols, or visualizations of signaling pathways. The core requirements of the request—data presentation, detailed methodologies, and diagrammatic visualizations—are entirely dependent on the availability of foundational scientific information, which in this case, is absent.

For researchers, scientists, and drug development professionals interested in the broader field of dopamine receptor ligands, a wealth of information exists on various other compounds. The exploration of publicly documented dopamine antagonists and their synthesis would be a more fruitful avenue for research and review. Without any primary or secondary sources on this compound, any attempt to create a technical guide would be purely speculative and fall outside the bounds of scientific and factual reporting.

No Publicly Available Data Found for Sch 24937 as a Quinolone Antibacterial

Despite a comprehensive search of scientific literature and public databases, no specific information could be found for a compound designated "Sch 24937" as a quinolone antibacterial agent.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a detailed overview of this compound. However, the absence of any publicly available data, including its chemical structure, mechanism of action, in vitro and in vivo efficacy, or associated experimental protocols, prevents the creation of the requested whitepaper.

Quinolones are a well-established class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] Fluoroquinolones, a subclass of quinolones, are characterized by the presence of a fluorine atom, which generally enhances their antibacterial activity.[2][3]

Searches for "this compound" did not yield any relevant results in the context of antibacterial agents. While other compounds with a "Sch" prefix from Schering-Plough (now Merck) have been identified in the scientific literature, none correspond to the designation 24937 within the quinolone class. For instance, SCH-79797 has been described as an antibacterial agent, but it possesses a pyrroloquinazoline scaffold, not a quinolone core structure.

It is possible that "this compound" was an internal compound designation that was never publicly disclosed or pursued in clinical development. Alternatively, it could be a misnomer or a typographical error.

Without any foundational data, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows. We recommend verifying the compound designation and searching for alternative names or identifiers that may be associated with this molecule. Should further identifying information become available, a renewed search for technical data can be initiated.

References

Unraveling the Biological Activity of Sch 24937 Enantiomers: A Technical Guide

Despite a comprehensive search of publicly available scientific literature and databases, no specific information could be found for a compound designated "Sch 24937." It is highly probable that this identifier represents an internal code for a compound developed by the former pharmaceutical company Schering-Plough, which has not been disclosed or published in the public domain. The prefix "Sch" was a common nomenclature for their research compounds.

This guide, therefore, cannot provide specific quantitative data, experimental protocols, or signaling pathways directly related to "this compound." However, to address the core of the user's request for an in-depth technical guide on the biological activity of a chiral compound's enantiomers, we will present a generalized framework. This framework will utilize illustrative examples of well-characterized chiral drugs, particularly dopamine antagonists, a class of compounds in which Schering-Plough had significant research interest. This will serve as a template for the type of information a researcher would seek and the methodologies they would employ when investigating the enantiomers of a novel chiral compound.

The Critical Role of Chirality in Drug Action

Chirality, the property of a molecule to exist in two non-superimposable mirror-image forms called enantiomers, is a fundamental concept in pharmacology. While enantiomers share the same chemical formula and connectivity, their distinct three-dimensional arrangements can lead to significant differences in their biological activity. This is because biological targets, such as receptors and enzymes, are themselves chiral and can exhibit stereoselectivity, preferentially interacting with one enantiomer over the other.

One enantiomer, often termed the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to undesirable side effects. Therefore, the characterization of the individual enantiomers of a chiral drug candidate is a critical step in drug development.

Hypothetical Data on Enantiomeric Activity: A Template

To illustrate the type of data that would be generated for a compound like "this compound," the following tables present hypothetical but representative data for the enantiomers of a dopamine D2 receptor antagonist.

Table 1: Receptor Binding Affinity of Hypothetical this compound Enantiomers

| Enantiomer | Target Receptor | Radioligand | Ki (nM) ± SEM |

| (+)-Sch 24937 | Dopamine D2 | [³H]Spiperone | 1.5 ± 0.2 |

| (-)-Sch 24937 | Dopamine D2 | [³H]Spiperone | 25.8 ± 3.1 |

| Racemic this compound | Dopamine D2 | [³H]Spiperone | 8.9 ± 1.1 |

| (+)-Sch 24937 | Serotonin 5-HT2A | [³H]Ketanserin | 50.2 ± 4.5 |

| (-)-Sch 24937 | Serotonin 5-HT2A | [³H]Ketanserin | 48.9 ± 5.3 |

Ki (Inhibition constant) represents the concentration of the drug that occupies 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Functional Activity of Hypothetical this compound Enantiomers

| Enantiomer | Assay | Functional Response | IC50 (nM) ± SEM |

| (+)-Sch 24937 | cAMP Accumulation | Inhibition | 5.2 ± 0.6 |

| (-)-Sch 24937 | cAMP Accumulation | Inhibition | 89.4 ± 9.7 |

| Racemic this compound | cAMP Accumulation | Inhibition | 21.3 ± 2.5 |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response. A lower IC50 value indicates greater potency.

Experimental Protocols: A Generalized Approach

The following are generalized protocols for the types of experiments that would be conducted to determine the biological activity of enantiomers.

Radioligand Binding Assays

Objective: To determine the binding affinity of the enantiomers for their target receptor(s).

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human dopamine D2 receptor expressed in CHO cells) are prepared by homogenization and centrifugation.

-

Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [³H]Spiperone for D2 receptors) and varying concentrations of the test compounds (the individual enantiomers and the racemate).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the Ki values.

Functional Assays (e.g., cAMP Accumulation Assay)

Objective: To measure the functional effect of the enantiomers on receptor signaling.

Methodology:

-

Cell Culture: Cells expressing the target receptor are cultured in appropriate media.

-

Assay Setup: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Compound Treatment: The cells are then treated with an agonist to stimulate cAMP production (e.g., forskolin) in the presence of varying concentrations of the antagonist enantiomers.

-

cAMP Measurement: The intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the IC50 values.

Visualizing Biological Pathways and Workflows

Diagrams are essential for representing complex biological processes and experimental designs. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.

Caption: Dopamine D2 receptor signaling pathway.

Caption: Experimental workflow for enantiomer characterization.

In-Depth Technical Guide: Mammalian Topoisomerase II as a Target for Sch 24937

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield specific information linking "Sch 24937" to the inhibition of mammalian topoisomerase II. Therefore, this guide will utilize the well-characterized topoisomerase II inhibitor, Etoposide , as a representative compound to illustrate the principles, experimental protocols, and data analysis relevant to the study of this important class of therapeutic agents. This document is intended to serve as a comprehensive technical resource for professionals in the field.

Introduction: The Critical Role of Mammalian Topoisomerase II in Cellular Proliferation

Mammalian DNA topoisomerase II is an essential nuclear enzyme that governs the topological state of DNA, a function critical for cell viability.[1][2] It plays a pivotal role in fundamental cellular processes including DNA replication, transcription, and chromosome segregation by creating transient double-strand breaks in the DNA backbone.[1][3] This allows for the passage of another DNA duplex through the break, thereby resolving complex DNA structures like supercoils, knots, and tangles.[3] Given its indispensable function, particularly in rapidly proliferating cells such as those found in tumors, topoisomerase II has emerged as a key target for anticancer drug development.

Topoisomerase II inhibitors are broadly categorized as:

-

Topoisomerase II poisons: These agents, including the clinical drug Etoposide, act by stabilizing the covalent complex formed between the enzyme and DNA, known as the cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks, which are highly cytotoxic and can initiate apoptosis.

-

Topoisomerase II catalytic inhibitors: This class of inhibitors interferes with the enzymatic function of topoisomerase II without trapping the cleavage complex. Their mechanisms may involve blocking ATP binding or hydrolysis, which is necessary for the enzyme's catalytic cycle.

This guide will focus on the mechanism and analysis of topoisomerase II poisons, using Etoposide as the primary exemplar.

Quantitative Data on Topoisomerase II Inhibition

The efficacy of a topoisomerase II inhibitor is determined through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The following tables present hypothetical, yet representative, quantitative data for a topoisomerase II inhibitor like Etoposide.

Table 1: In Vitro Enzymatic Inhibition of Topoisomerase IIα

| Compound | Assay Type | Target | IC50 (µM) |

| Etoposide (Example) | Decatenation | Human Topoisomerase IIα | 60-100 |

| Doxorubicin (Reference) | Decatenation | Human Topoisomerase IIα | 2-10 |

| Test Compound A | Decatenation | Human Topoisomerase IIα | Value |

Table 2: Cellular Cytotoxicity in Human Cancer Cell Lines

| Compound | Cell Line | Assay Type | Exposure Time (h) | IC50 (µM) |

| Etoposide (Example) | HeLa (Cervical Cancer) | MTT | 72 | 1.5 |

| Etoposide (Example) | HL-60 (Leukemia) | MTT | 72 | 0.2 |

| Test Compound A | HeLa (Cervical Cancer) | MTT | 72 | Value |

| Test Compound A | HL-60 (Leukemia) | MTT | 72 | Value |

Key Experimental Protocols

The characterization of a potential topoisomerase II inhibitor requires a suite of well-defined experiments to assess its effect on enzyme activity and its cellular consequences.

In Vitro Topoisomerase II Decatenation Assay

This biochemical assay provides a direct measure of a compound's ability to inhibit the catalytic activity of purified topoisomerase II. The enzyme's activity is monitored by its ability to resolve catenated kinetoplast DNA (kDNA) into individual minicircles, which can be separated by agarose gel electrophoresis.

Materials:

-

Purified human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

-

10 mM ATP solution

-

Test Compound stock solution (in DMSO)

-

Etoposide (positive control)

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose gel in 1x TAE or TBE buffer

-

DNA stain (e.g., Ethidium Bromide)

-

Gel electrophoresis apparatus and UV documentation system

Protocol:

-

On ice, assemble 20 µL reaction mixtures containing 1x Assay Buffer, 1 mM ATP, and 200 ng of kDNA.

-

Add the test compound over a range of concentrations. Include a vehicle control (DMSO) and a positive control (Etoposide).

-

Initiate the reaction by adding 1 unit of human Topoisomerase IIα enzyme.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding 5 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel and perform electrophoresis.

-

Stain the gel and visualize the DNA bands using a UV transilluminator.

-

Analysis: Inhibition is indicated by a dose-dependent reduction in the formation of decatenated DNA minicircles and a corresponding retention of the catenated kDNA in the loading well.

Caption: Workflow of the in vitro Topoisomerase II decatenation assay.

In Vivo Complex of Enzyme (ICE) Assay

The ICE assay is a cell-based method to quantify the amount of topoisomerase II covalently trapped on the genomic DNA, which is the hallmark of a topoisomerase II poison.

Protocol Summary:

-

Cell Treatment: Culture cells are exposed to various concentrations of the test compound for a short duration (e.g., 1-2 hours).

-

Lysis and DNA-Protein Separation: Cells are lysed, and the lysate is subjected to cesium chloride (CsCl) gradient ultracentrifugation. This separates the dense protein-DNA complexes from the free, less dense proteins.

-

Quantification: The fractions containing the DNA pellet are collected. The amount of Topoisomerase II that co-purified with the DNA is quantified using slot-blotting and immunodetection with an antibody specific to Topoisomerase II. An increased signal in drug-treated samples compared to controls indicates the stabilization of cleavage complexes.

Signaling Pathways Modulated by Topoisomerase II Inhibition

The induction of DNA double-strand breaks by topoisomerase II poisons like Etoposide triggers the DNA Damage Response (DDR), a complex signaling network that determines the cell's fate.

Upon formation of drug-induced double-strand breaks, the MRE11-RAD50-NBS1 (MRN) sensor complex is recruited to the damage sites. This initiates the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase. Activated ATM then phosphorylates a multitude of downstream effector proteins, including the checkpoint kinase CHK2 and the tumor suppressor p53. This cascade culminates in several key cellular outcomes:

-

Cell Cycle Arrest: Phosphorylation of checkpoint proteins leads to a halt in cell cycle progression, typically at the G2/M phase, providing an opportunity for DNA repair.

-

Apoptosis: If the DNA damage is overwhelming and cannot be repaired, the p53 pathway is activated, leading to the initiation of programmed cell death.

Caption: Signaling pathways activated by Topoisomerase II poisons.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Sch 24937

Audience: Researchers, scientists, and drug development professionals.

Introduction: In vitro cytotoxicity assays are essential tools in the early stages of drug discovery and development for evaluating the potential toxic effects of new chemical entities.[1][2] These assays provide crucial information on a compound's safety profile and help in selecting promising candidates for further investigation.[2] Sch 24937 is a compound of interest for which understanding its cytotoxic potential is a key step in its preclinical evaluation. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using common and well-established methods, including the MTT, LDH, and Neutral Red Uptake assays. These assays measure different cellular parameters to determine cell viability and the extent of cell death following exposure to the test compound.[3]

Data Presentation

As no specific quantitative data for this compound was found, the following table is a template for how to present cytotoxicity data once obtained from the described experimental protocols.

Table 1: Template for Summarizing In Vitro Cytotoxicity Data for this compound

| Cell Line | Assay Method | Incubation Time (hours) | IC50 (µM) | Maximum Inhibition (%) |

| e.g., HeLa | MTT | 24 | Experimental Value | Experimental Value |

| e.g., HeLa | MTT | 48 | Experimental Value | Experimental Value |

| e.g., HeLa | MTT | 72 | Experimental Value | Experimental Value |

| e.g., HepG2 | LDH | 24 | Experimental Value | Experimental Value |

| e.g., HepG2 | LDH | 48 | Experimental Value | Experimental Value |

| e.g., HepG2 | LDH | 72 | Experimental Value | Experimental Value |

| e.g., A549 | Neutral Red | 24 | Experimental Value | Experimental Value |

| e.g., A549 | Neutral Red | 48 | Experimental Value | Experimental Value |

| e.g., A549 | Neutral Red | 72 | Experimental Value | Experimental Value |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

-

This compound

-

Selected cancer cell line(s) (e.g., HeLa, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. c. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a blank control (medium only). d. Incubate for the desired time periods (e.g., 24, 48, and 72 hours).

-

MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization and Measurement: a. Carefully remove the medium from each well. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

-

Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Materials:

-

This compound

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

LDH assay kit (commercially available)

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding and Compound Treatment: Follow steps 1a-2d as described in the MTT assay protocol. It is important to include a positive control for maximum LDH release by adding a lysis solution (provided in most kits) to a set of untreated wells 30-60 minutes before the end of the incubation period.

-

Sample Collection: a. After the incubation period, centrifuge the plate at 250 x g for 5 minutes. b. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: a. Prepare the LDH reaction mixture according to the manufacturer's instructions. b. Add 50 µL of the reaction mixture to each well containing the supernatant. c. Incubate for 10-30 minutes at room temperature, protected from light.

-

Measurement: a. Add 50 µL of the stop solution (if required by the kit) to each well. b. Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = ((Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum LDH release control - Absorbance of untreated control)) x 100

-

-

Plot the percentage of cytotoxicity against the log of the compound concentration to determine the EC50 value (the concentration of the compound that causes 50% of the maximum LDH release).

Neutral Red Uptake (NRU) Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. Toxic substances can impair the cell's ability to take up and retain the dye.

Materials:

-

This compound

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

Neutral red solution (e.g., 50 µg/mL in culture medium)

-

Destain solution (e.g., 1% acetic acid in 50% ethanol)

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding and Compound Treatment: Follow steps 1a-2d as described in the MTT assay protocol.

-

Neutral Red Staining: a. After the incubation period, remove the treatment medium and add 100 µL of pre-warmed medium containing neutral red to each well. b. Incubate for 2-3 hours at 37°C to allow for dye uptake by viable cells.

-

Dye Removal and Cell Fixation: a. Remove the neutral red-containing medium and wash the cells once with 150 µL of PBS.

-

Dye Extraction and Measurement: a. Add 100 µL of the destain solution to each well. b. Shake the plate for 10 minutes to extract the dye from the cells. c. Measure the absorbance at 540 nm.

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100

-

-

Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Visualizations

Caption: General workflow for assessing the in vitro cytotoxicity of this compound.

Caption: Hypothetical pathway of this compound-induced cytotoxicity via Topoisomerase II inhibition.

References

- 1. kosheeka.com [kosheeka.com]

- 2. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action and antitumor activity of (S)-10-(2,6-dimethyl-4-pyridinyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7 H- pyridol[1,2,3-de]-[1,4]benzothiazine-6-carboxylic acid (WIN 58161) - PubMed [pubmed.ncbi.nlm.nih.gov]

Development of a Cell-Based Assay for Screening Wnt Signaling Pathway Inhibitors

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development and implementation of a cell-based assay to identify and characterize inhibitors of the Wnt signaling pathway. The Wnt pathway is a critical regulator of cellular processes such as proliferation, differentiation, and migration, and its dysregulation is implicated in various diseases, including cancer.[1][2][3] This protocol outlines the necessary steps for culturing cells, performing the assay, and analyzing the data to determine the potency of potential inhibitors.

Data Presentation: Quantitative Analysis of Inhibitor Potency

The effectiveness of a Wnt signaling inhibitor is typically quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the response by 50%.[4] The data generated from a dose-response experiment can be summarized in a table for clear comparison of multiple compounds.

| Compound ID | Target | Cell Line | Assay Type | IC50 (µM) |

| Compound A | Wnt Pathway | HEK293T | Reporter Assay | 1.2 |

| Compound B | Wnt Pathway | SW480 | Proliferation | 5.8 |

| Compound C | Wnt Pathway | HEK293T | Reporter Assay | 0.75 |

Wnt Signaling Pathway

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fz) receptor and its co-receptor, LRP5/6.[5] This leads to the recruitment of Dishevelled (Dvl), which in turn inhibits the "destruction complex" (comprising Axin, APC, GSK3, and CK1α). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of the destruction complex allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.

Caption: Canonical Wnt Signaling Pathway.

Experimental Protocols

Cell Culture and Plating

A detailed protocol for cell culture is essential for reproducible results.

-

Cell Culture : Maintain cells in the recommended culture medium, such as DMEM/F12, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (50 IU/ml penicillin, 50 µg/ml streptomycin).

-

Cell Plating : Seed cells into 96-well plates at a predetermined density (e.g., 120,000 cells/ml) in a volume of 50 µl per well.

Wnt Reporter Assay Protocol

This protocol describes a luciferase-based reporter assay to measure the activity of the Wnt signaling pathway.

-

Transfection : Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

-

Compound Treatment : After 24 hours, treat the cells with a Wnt ligand (e.g., Wnt3a) to activate the pathway, along with varying concentrations of the test inhibitor. Include appropriate controls:

-

Blank : Medium only.

-

Untreated Control : Cells with Wnt3a but no inhibitor.

-

Positive Control : Cells with a known Wnt inhibitor.

-

-

Incubation : Incubate the plate for an additional 24-48 hours.

-

Lysis and Luminescence Reading : Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a microplate reader.

Cell Viability Assay (e.g., WST-1)

It is crucial to assess cell viability to ensure that the observed inhibition of the Wnt pathway is not due to general cytotoxicity. The WST-1 assay is a colorimetric method to quantify cell viability based on the metabolic activity of mitochondrial dehydrogenases.

-

Cell Treatment : Treat cells with the test compound at the same concentrations used in the primary assay.

-

WST-1 Reagent Addition : Add 10 µl of WST-1 reagent to each well containing 100 µl of culture medium.

-

Incubation : Incubate for 1-4 hours at 37°C.

-

Absorbance Measurement : Measure the absorbance at 440-450 nm using a microplate reader.

Experimental Workflow

The following diagram illustrates the general workflow for screening Wnt signaling inhibitors.

Caption: Workflow for Wnt Inhibitor Screening.

Data Analysis and Interpretation

-

Normalization : Normalize the Firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.

-

Dose-Response Curves : Plot the normalized luciferase activity against the logarithm of the inhibitor concentration.

-

IC50 Calculation : Fit the dose-response data to a four-parameter logistic model to determine the IC50 value. The relative IC50 is the concentration at which the response is halfway between the top and bottom plateaus of the curve.

-

Viability Assessment : Compare the IC50 from the reporter assay with the results of the cell viability assay. A potent inhibitor should have an IC50 for Wnt inhibition that is significantly lower than its IC50 for cytotoxicity.

References

- 1. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the wnt signaling pathway and lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 5. Exploiting the WNT Signaling Pathway for Clinical Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Topoisomerase II Decatenation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase II (Topo II) is a critical enzyme in cellular processes involving DNA replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in DNA to allow for the passage of another DNA duplex, thereby resolving DNA tangles and supercoils. The decatenation assay is a fundamental method to study the catalytic activity of Topo II and to screen for potential inhibitors, which are a significant class of anti-cancer drugs.

This document provides a detailed protocol for the Topoisomerase II decatenation assay. While the query specified the compound Sch 24937, extensive searches have yielded no publicly available information linking this compound to Topoisomerase II inhibition. Therefore, the following protocols and data tables are presented with a placeholder for a generic test compound to illustrate the application of this assay in drug discovery and mechanistic studies.

Principle of the Assay

The Topoisomerase II decatenation assay is based on the enzyme's ability to separate catenated (interlinked) DNA circles into individual, decatenated monomers. Kinetoplast DNA (kDNA), a network of thousands of interlocked DNA minicircles isolated from trypanosomes, is a common substrate. When Topo II is active, it resolves this network, releasing the individual minicircles. The reaction products can then be analyzed by agarose gel electrophoresis, where the large, catenated kDNA network is unable to enter the gel, while the smaller, decatenated minicircles migrate as distinct bands. Alternatively, fluorescence-based methods can be employed where decatenated DNA is separated from catenated DNA via spin columns and then quantified.

Data Presentation

The inhibitory activity of a test compound is typically determined by performing the decatenation assay in the presence of varying concentrations of the compound. The results are often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Inhibitory Effect of a Test Compound on Topoisomerase II Decatenation Activity

| Test Compound Concentration (µM) | % Inhibition of Decatenation |

| 0 (Control) | 0 |

| 0.1 | 15 |

| 1 | 48 |

| 10 | 85 |

| 50 | 98 |

| 100 | 100 |

| IC50 (µM) | ~1.2 |

Note: The data presented in this table is for illustrative purposes only and does not represent experimental results for this compound.

Experimental Protocols

Protocol 1: Gel-Based Topoisomerase II Decatenation Assay

This protocol is a standard method for visually assessing Topo II activity and inhibition.

Materials:

-

Human Topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA) substrate

-

10X Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 1 mg/mL BSA)

-

10X ATP Solution (10 mM)

-

Enzyme Dilution Buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mM EDTA, 1 mM DTT, 50% glycerol)

-

Stop Solution/Loading Dye (e.g., 5% SDS, 25% Ficoll, 0.025% bromophenol blue)

-

Proteinase K (10 mg/mL)

-

Test compound (e.g., dissolved in DMSO)

-

Nuclease-free water

-

Agarose

-

Tris-Acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

1.5 mL microcentrifuge tubes

-

37°C incubator

-

Gel electrophoresis system

Procedure:

-

Enzyme Dilution: On ice, dilute the Topoisomerase II enzyme to the desired concentration (e.g., 1-2 units per reaction) using the cold Enzyme Dilution Buffer. The optimal amount of enzyme should be determined empirically to achieve complete decatenation in the control reaction.

-

Reaction Setup: Assemble the reaction mixtures on ice in 1.5 mL microcentrifuge tubes. For a standard 20 µL reaction:

-

Nuclease-free water: to a final volume of 20 µL

-

10X Topo II Assay Buffer: 2 µL

-

kDNA (e.g., 200 ng/µL): 1 µL

-

10X ATP Solution: 2 µL

-

Test Compound (or vehicle control, e.g., DMSO): 1 µL

-

-

Enzyme Addition: Add the diluted Topoisomerase II enzyme (e.g., 1 µL) to each reaction tube.

-

Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 2 µL of Stop Solution/Loading Dye and 1 µL of Proteinase K. Incubate at 37°C for an additional 15 minutes to digest the enzyme.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the way down the gel.

-

Visualization: Stain the gel with ethidium bromide (or a safer alternative) and visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

Protocol 2: Fluorescence-Based Topoisomerase II Decatenation Assay

This high-throughput method quantifies decatenated DNA using a fluorescent dye.[1][2]

Materials:

-

Human Topoisomerase IIα enzyme and associated buffers (as above)

-

Catenated DNA substrate

-

Spin columns designed to separate decatenated from catenated DNA

-

Fluorescent DNA-binding dye (e.g., PicoGreen)

-

Black 96-well microplate

-

Fluorescence plate reader

Procedure:

-

Reaction Setup and Incubation: Perform the enzymatic reaction as described in Protocol 1, steps 1-4, typically in a 50 µL reaction volume.[1][2]

-

Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.[1]

-

Separation of Decatenated DNA:

-

Prepare the spin columns according to the manufacturer's instructions.

-

Load the entire reaction mixture onto the spin column.

-

Centrifuge at a high speed (e.g., 13,000 rpm) for 2 minutes to elute the decatenated DNA. The catenated DNA will be retained by the column matrix.

-

-

Fluorescence Quantification:

-

Transfer the eluted solution to a well of a black 96-well plate.

-

Add the fluorescent DNA dye (prepared according to the manufacturer's instructions) to each well.

-

Incubate in the dark for 5-10 minutes.

-

Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor) reaction.

Visualizations

Topoisomerase II Decatenation Assay Workflow

Caption: Workflow of a gel-based Topo II decatenation assay.

Role of Topoisomerase II in DNA Replication and Inhibition

Caption: Role of Topo II in replication and its inhibition.

References

Application Notes and Protocols for Sch 24937 in Cell Culture

A comprehensive search of scientific literature and databases did not yield any information on a compound designated "Sch 24937." It is possible that this is a typographical error, an internal compound code that is not publicly disclosed, or a compound that has not been described in published scientific literature.

Therefore, it is not possible to provide a specific experimental protocol, quantitative data, or signaling pathway information for "this compound."

To assist you in your research, we are providing a generalized framework for an experimental protocol that can be adapted for testing a novel compound in cell culture. Once you have identified the correct compound and have access to its basic characteristics (e.g., target, expected mechanism of action), you can substitute the placeholder information in the protocol below with the specific details of your compound.

General Protocol for Characterizing a Novel Compound in Cell Culture

This protocol outlines the essential steps for evaluating the in vitro effects of a new chemical entity.

1. Compound Preparation and Storage

-

Solubilization: Determine the appropriate solvent for your test compound. Dimethyl sulfoxide (DMSO) is a common solvent for many organic molecules used in cell culture. Prepare a high-concentration stock solution (e.g., 10-100 mM).

-

Storage: Store the stock solution at an appropriate temperature, typically -20°C or -80°C, to maintain stability. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

2. Cell Line Selection and Maintenance

-

Cell Line Choice: Select cell lines that are relevant to the presumed target or therapeutic area of the compound. For example, if the compound is an anti-cancer agent, a panel of cancer cell lines representing different tumor types would be appropriate.

-

Cell Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[1][2][3][4]

-

Subculturing: Passage the cells regularly to maintain them in the exponential growth phase.

3. In Vitro Assays

A variety of assays can be employed to characterize the activity of a novel compound. The choice of assays will depend on the scientific question being addressed.

Cytotoxicity and Cell Viability Assays

These assays are fundamental for determining the concentration at which a compound affects cell survival and proliferation.

Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

-

Compound Treatment: The following day, treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Example Data Table for IC50 Values

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |

| MCF-7 | [Your Compound] | 48 | [Value] |

| A549 | [Your Compound] | 48 | [Value] |

| HCT116 | [Your Compound] | 48 | [Value] |

Mechanism of Action Studies

Once the cytotoxic or cytostatic effects of a compound are established, further experiments can elucidate its mechanism of action.

Example Assays:

-

Apoptosis Assays: To determine if the compound induces programmed cell death, techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or western blotting for caspase cleavage can be used.

-

Cell Cycle Analysis: To assess if the compound causes cell cycle arrest, cells can be stained with a DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry.

-

Western Blotting: This technique can be used to investigate the compound's effect on specific signaling pathways by measuring the expression and phosphorylation status of key proteins.

Protocol: Western Blotting for Signaling Pathway Analysis

-

Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein or phosphoprotein.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Visualizations

The following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway that could be investigated.

Caption: A general workflow for the in vitro characterization of a novel compound.

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action.

References

Determining the IC50 of Sch 24937: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the determination of the half-maximal inhibitory concentration (IC50) of Sch 24937, a putative dopamine D2 receptor antagonist. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the characterization of novel compounds targeting the dopaminergic system.

Introduction

The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) family, is a critical target in the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. The affinity and potency of a compound for the D2 receptor are crucial parameters in its pharmacological profile. The IC50 value, which represents the concentration of an antagonist required to inhibit 50% of a specific biological response, is a key measure of its potency. This document outlines two primary methodologies for determining the IC50 of this compound: a competitive radioligand binding assay and a functional cyclic AMP (cAMP) assay.

Data Presentation: Comparative IC50 Values

The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound (hypothetical values for illustrative purposes) in comparison to well-characterized dopamine D2 receptor antagonists.

| Compound | Target Receptor | Radioligand | Assay Type | Ki (nM) | IC50 (nM) |

| This compound (Hypothetical) | Human Dopamine D2 | [3H]-Spiperone | Radioligand Binding | 5.2 | - |

| This compound (Hypothetical) | Human Dopamine D2 | - | cAMP Functional Assay | - | 15.8 |

| Haloperidol | Human Dopamine D2 | [3H]-Spiperone | Radioligand Binding | 1.0 - 2.0 | - |

| Spiperone | Human Dopamine D2 | [3H]-Spiperone | Radioligand Binding | 0.1 - 0.5 | - |

| Trifluoperazine | Human Dopamine D2 | Not Specified | Radioligand Binding | - | 1.1[1] |

| Chlorpromazine | Human Dopamine D2 | Not Specified | Radioligand Binding | - | 21.6[1] |

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol details the determination of the binding affinity (Ki) of this compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand, [3H]-Spiperone.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]-Spiperone (specific activity ~60-90 Ci/mmol).

-

Test Compound: this compound.

-

Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 antagonist.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the D2 receptor to a high density.

-

Harvest the cells and wash with ice-cold PBS.

-

Homogenize the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: 50 µL of [3H]-Spiperone (at a concentration near its Kd, e.g., 0.2-0.5 nM), 50 µL of assay buffer, and 100 µL of membrane preparation (containing 20-50 µg of protein).

-

Non-specific Binding: 50 µL of [3H]-Spiperone, 50 µL of 10 µM Haloperidol, and 100 µL of membrane preparation.

-

Competition: 50 µL of [3H]-Spiperone, 50 µL of varying concentrations of this compound (e.g., 10-10 M to 10-5 M), and 100 µL of membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Protocol 2: Functional cAMP Assay

This protocol measures the functional antagonism of this compound at the D2 receptor by quantifying its ability to reverse dopamine-induced inhibition of cAMP production.

Materials:

-

Cells: A cell line stably expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CHO or HEK293 cells).

-

Dopamine (Agonist).

-

Forskolin (to stimulate adenylate cyclase).

-

Test Compound: this compound.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

cAMP Detection Kit: (e.g., HTRF, ELISA, or LANCE).

-

384-well white plates.

Procedure:

-

Cell Preparation:

-

Seed the D2 receptor-expressing cells into 384-well plates and culture overnight.

-

-

Assay:

-

Wash the cells with assay buffer.

-

Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.

-

Add a fixed concentration of dopamine (typically the EC80 for cAMP inhibition) to the wells.

-

Immediately add forskolin to all wells to stimulate cAMP production.

-

Incubate for 30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that produces 50% of the maximal reversal of the dopamine-induced inhibition.

-

Conclusion

The protocols described provide a robust framework for the determination of the IC50 of this compound, or other novel D2 receptor antagonists. The competitive radioligand binding assay offers a direct measure of the compound's affinity for the receptor, while the functional cAMP assay provides insight into its potency in a cellular context. Accurate determination of these parameters is essential for the preclinical evaluation and further development of new therapeutic agents targeting the dopamine D2 receptor.

References

Application Notes and Protocols: Antibacterial Spectrum Analysis of SCH-79797

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed analysis of the antibacterial spectrum of the novel compound SCH-79797. The information is based on available in vitro studies and is intended to guide further research and development.

Introduction

SCH-79797 is a dual-mechanism antibiotic with potent bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][2] Notably, it has shown efficacy against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, with no observed resistance development.[1][2] This document summarizes its antibacterial activity and provides standardized protocols for its in vitro evaluation.

Antibacterial Spectrum of SCH-79797

The antibacterial activity of SCH-79797 has been quantified by determining its Minimum Inhibitory Concentration (MIC) against a variety of bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[3]

Table 1: Minimum Inhibitory Concentrations (MICs) of SCH-79797 Against Various Bacterial Strains

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Neisseria gonorrhoeae | Gram-Negative | Specific value not provided in snippets |

| Acinetobacter baumannii (Clinical Isolate 1) | Gram-Negative | Specific value not provided in snippets |

| Acinetobacter baumannii (Clinical Isolate 2) | Gram-Negative | Specific value not provided in snippets |

| Escherichia coli lptD4213 | Gram-Negative | Potent activity reported |

| Enterococcus faecalis | Gram-Positive | Specific value not provided in snippets |

| Staphylococcus aureus (MRSA) | Gram-Positive | Specific value not provided in snippets |

| Enterococcus cloacae | Gram-Negative | > Maximal drug concentrations tested |

| Pseudomonas aeruginosa | Gram-Negative | > Maximal drug concentrations tested |

Note: The provided search results mention the potent activity of SCH-79797 against these strains but do not consistently provide specific quantitative MIC values in the text. The original publications referenced in the search results would contain this detailed data.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of SCH-79797.

Materials:

-

SCH-79797

-

Bacterial strains for testing

-

Mueller-Hinton Broth (MHB) or other appropriate growth media

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Pipettes and sterile tips

Procedure:

-

Preparation of SCH-79797 Stock Solution: Prepare a stock solution of SCH-79797 in a suitable solvent (e.g., DMSO) at a high concentration.

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain overnight in the appropriate broth medium.

-

Dilute the overnight culture to achieve a standardized cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add a specific volume of the SCH-79797 stock solution to the first well and perform a two-fold serial dilution across the subsequent wells.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

-

Controls:

-

Positive Control: A well containing only the broth and the bacterial inoculum (no antibiotic).

-

Negative Control: A well containing only the broth (no bacteria or antibiotic).

-

-

Incubation: Incubate the plate at 37°C for 14-24 hours.

-

Reading the Results: The MIC is the lowest concentration of SCH-79797 at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Caption: Workflow for MIC Determination.

Mechanism of Action

SCH-79797 exhibits a dual mechanism of action, which contributes to its potent bactericidal activity and low frequency of resistance.

-

Inhibition of Dihydrofolate Reductase (DHFR): SCH-79797 targets and inhibits DHFR, a crucial enzyme in the folate synthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids, and its inhibition disrupts DNA synthesis and repair, leading to cell death.

-

Disruption of Bacterial Membrane Potential: The compound also disrupts the bacterial cell membrane's potential and permeability barrier. This leads to a loss of essential ions and molecules, ultimately causing cell lysis.

Caption: Dual Mechanism of Action of SCH-79797.

Conclusion

SCH-79797 is a promising broad-spectrum antibiotic candidate with a dual mechanism of action that is effective against a range of clinically relevant Gram-positive and Gram-negative bacteria. The protocols and data presented here provide a foundation for further investigation into its therapeutic potential. Standardized in vitro testing, such as the MIC determination protocol, is crucial for comparative analysis and advancing the development of this and other novel antimicrobial agents.

References

Application Notes and Protocols for WIN 58161 in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

WIN 58161 is a novel, enantiomerically pure quinolone derivative that functions as a potent inhibitor of mammalian topoisomerase II.[1] Unlike many other quinolones that primarily target bacterial DNA gyrase, WIN 58161 exhibits significant activity against the mammalian enzyme, making it a valuable tool for anti-cancer research.[1] Its mechanism of action involves the stabilization of the covalent complex between topoisomerase II and DNA, which leads to the accumulation of DNA single-strand breaks and subsequent cell death in rapidly proliferating cancer cells.[1] Notably, the antitumor activity is enantioselective, with the (S)-enantiomer (WIN 58161) being the active form, while the (R)-enantiomer (WIN 58161-2) is inactive.[1] This property makes WIN 58161 and its inactive enantiomer useful as a probe for studying topoisomerase II-mediated cytotoxicity. Preclinical studies have demonstrated that WIN 58161 possesses significant antitumor activity in various murine tumor models.[1]

These application notes provide a comprehensive overview of the use of WIN 58161 in in vivo animal models, including its mechanism of action, and general protocols for its evaluation in common murine tumor models.

Mechanism of Action and Signaling Pathway

WIN 58161 exerts its cytotoxic effects by targeting topoisomerase II, an essential enzyme involved in DNA replication, transcription, and chromosome segregation. The drug intercalates into the DNA and stabilizes the topoisomerase II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of protein-linked DNA breaks. These DNA lesions trigger a DNA damage response (DDR), activating downstream signaling pathways that can lead to cell cycle arrest, typically at the G2/M checkpoint, to allow for DNA repair. However, if the DNA damage is too extensive, the cell is driven into apoptosis.

Quantitative Data from In Vivo Animal Models

Table 1: Summary of In Vivo Antitumor Activity of WIN 58161

| Animal Model | Tumor Type | Route of Administration | General Efficacy | Citation |

| Mouse | P388 Leukemia | Intraperitoneal | Significant increase in lifespan | |

| Mouse | M5076 Sarcoma | Not Specified | Significant antitumor effect | |

| Mouse | B16 Melanoma | Not Specified | Significant antitumor effect | |

| Mouse | Additional Unspecified Tumors | Not Specified | Significant antitumor effect |

Note: Detailed quantitative data on percentage of tumor growth inhibition, increase in lifespan (%), and optimal dosage and schedules are not consistently reported in the available literature. Researchers should perform dose-response studies to determine the optimal therapeutic window for their specific animal model and experimental setup.

Experimental Protocols

The following are generalized protocols for the use of WIN 58161 in common murine tumor models. These should be adapted and optimized for specific experimental needs.

General Preparation and Administration of WIN 58161

Formulation:

A specific, validated formulation for in vivo administration of WIN 58161 is not detailed in the available literature. For preclinical studies, investigational compounds are often formulated in vehicles such as 0.5% methylcellulose or a solution containing dextrose, Cremophor EL, and ethanol. It is crucial to perform solubility and stability studies to develop a suitable formulation for the intended route of administration. The final formulation should be sterile and isotonic if possible, especially for parenteral routes.

Administration:

Intraperitoneal (IP) injection is a common route for administering chemotherapeutic agents in murine models.

P388 Murine Leukemia Model

The P388 leukemia model is a widely used in vivo screen for anticancer agents.

Protocol:

-

Cell Culture: Culture P388 murine leukemia cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Animal Model: Use syngeneic DBA/2 or other suitable mouse strains.

-

Tumor Inoculation: Inoculate mice intraperitoneally with a predetermined number of P388 cells (typically 1 x 10^6 cells).

-